REACTION_CXSMILES
|
[Al+3].[Cl-:2].[Cl-].[Cl-].B(Cl)(Cl)Cl.[Cl:9][C:10]1[C:18]([F:19])=[C:17]2[C:13]([C:14](SC3C(F)=C(C=CC=3)C(OCC)=O)=[CH:15][N:16]2C2C=NN(CCC)C=2)=[CH:12][CH:11]=1.ClCC#N.Cl.[OH2:46]>C(Cl)Cl>[NH2:16][C:17]1[C:18]([F:19])=[C:10]([Cl:9])[CH:11]=[CH:12][C:13]=1[C:14](=[O:46])[CH2:15][Cl:2] |f:0.1.2.3|
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
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Name
|
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
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Name
|
3-chloro-2-fluoroaniline
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Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C2C(=CN(C2=C1F)C=1C=NN(C1)CCC)SC=1C(=C(C(=O)OCC)C=CC1)F
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
11.6 g
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Type
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reactant
|
Smiles
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ClCC#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
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reactant
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Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir at RT for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
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Details
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to reflux temperature
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Type
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TEMPERATURE
|
Details
|
maintained for additional 14 h
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Duration
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14 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 0° C.
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Type
|
TEMPERATURE
|
Details
|
raised the temperature
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Type
|
TEMPERATURE
|
Details
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to reflux
|
Type
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STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (TLC)
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Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled RT
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the crude
|
Type
|
CUSTOM
|
Details
|
The crude was purified
|
Type
|
CUSTOM
|
Details
|
by triturating with n-pentane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1F)Cl)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |